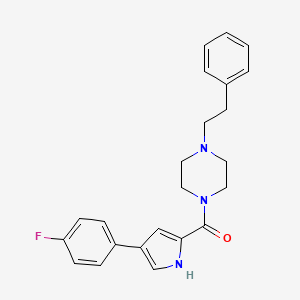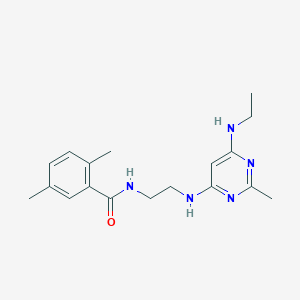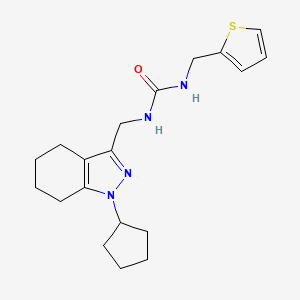
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H26N4OS and its molecular weight is 358.5. The purity is usually 95%.
BenchChem offers high-quality 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereochemical Studies and Heterocyclic Synthesis
Urea and thiourea derivatives are pivotal in stereochemical studies and the synthesis of saturated heterocycles. For instance, research on urea derivatives from cis- and trans-2-aminomethyl-1-cyclopentanols and -l-cyclohexanols with phenyl isocyanate has contributed to understanding the stereochemical outcomes of heterocyclic ring closures. These compounds exhibit remarkable reactivity, forming 1,3-heterocycles with specific configurations, demonstrating the utility of urea derivatives in synthesizing complex heterocyclic structures with controlled stereochemistry (F. Fülöp, G. Bernáth, & P. Sohár, 1985).
Antimicrobial and Anticancer Activity
Thiourea derivatives have been synthesized and assessed for antiacetylcholinesterase activity, showing that modifications in the spacer length and conformational flexibility can lead to compounds with high inhibitory activities. This research underscores the potential of urea and thiourea derivatives in developing new therapeutic agents (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, & M. Briley, 1995). Furthermore, novel urea derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, as well as cytotoxicity against cancer cell lines, indicating their potential as antimicrobial and anticancer agents (B. Shankar, P. Jalapathi, M. Nagamani, Bharath Gandu, & Karunakar rao Kudle, 2017).
Synthetic Methodologies and Chemical Transformations
Urea and thiourea derivatives are instrumental in synthetic methodologies, including the development of cyclization reactions to produce heterocyclic compounds. For example, research into the transformation of thiourea derivatives into oxazaphospholines illustrates the versatility of these compounds in synthesizing phosphorus-containing heterocycles, contributing to the diversity of synthetic routes available for producing complex organic molecules (N. Khailova, N. Krepysheva, G. M. Saakyan, et al., 2002).
Cytokinin-like Activity and Plant Morphogenesis
Certain urea derivatives exhibit cytokinin-like activity, significantly influencing plant cell division and differentiation. Studies on N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have demonstrated their efficacy in in vitro plant morphogenesis, highlighting the potential of urea derivatives in agriculture and plant biology research (A. Ricci & C. Bertoletti, 2009).
Propiedades
IUPAC Name |
1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c24-19(20-12-15-8-5-11-25-15)21-13-17-16-9-3-4-10-18(16)23(22-17)14-6-1-2-7-14/h5,8,11,14H,1-4,6-7,9-10,12-13H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYXAZUZASSXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

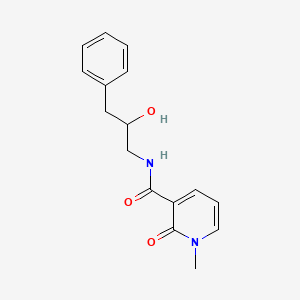
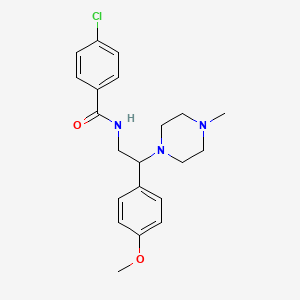
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577734.png)
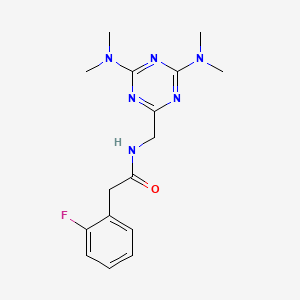
![8-methoxy-3,5-dimethyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2577739.png)
![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)
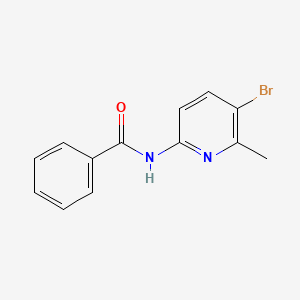
![N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide](/img/structure/B2577743.png)
![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)
